methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the necessary substituents through a series of reactions including acylation, alkylation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Its derivatives may be investigated for drug development, targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate: shares similarities with other thiophene derivatives and isochromen-based compounds.
Thiophene-3-carboxylate derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Isochromen derivatives: Compounds with the isochromen moiety exhibit diverse biological activities and are used in various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C19H19NO5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19NO5S/c1-9-5-6-12-8-14(25-18(22)13(12)7-9)16(21)20-17-15(19(23)24-4)10(2)11(3)26-17/h5-7,14H,8H2,1-4H3,(H,20,21) |
InChI Key |
SAJGUCWRNSTRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC)C=C1 |
Origin of Product |
United States |
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